3-Chloro-N,N-dimethylpyrazin-2-amine
Overview
Description
3-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and two dimethylamine groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethylpyrazin-2-amine typically involves the chlorination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the pyrazine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which act as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like triethylamine (TEA).
Oxidation: Oxidizing agents like H2O2 or m-CPBA, solvents like acetonitrile or methanol.
Reduction: Reducing agents like LiAlH4 or NaBH4, solvents like ether or THF.
Major Products Formed
Substitution: Formation of N,N-dimethylpyrazin-2-amine derivatives with various substituents replacing the chlorine atom.
Oxidation: Formation of N-oxides of this compound.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
3-Chloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and dimethylamine groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylpyridin-2-amine: Similar structure with a pyridine ring instead of a pyrazine ring.
3-Chloro-N,N-dimethylpyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a pyrazine ring.
3-Chloro-N,N-dimethylpyridazin-2-amine: Similar structure with a pyridazine ring instead of a pyrazine ring.
Uniqueness
3-Chloro-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and dimethylamine groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-chloro-N,N-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQJUBQXIJGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607851 | |
Record name | 3-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54126-45-3 | |
Record name | 3-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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